molecular formula C21H23N3O5 B6587947 phenyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate CAS No. 1235029-03-4

phenyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate

Cat. No.: B6587947
CAS No.: 1235029-03-4
M. Wt: 397.4 g/mol
InChI Key: RDMYEELZOCOZPG-UHFFFAOYSA-N
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Description

The compound contains a phenyl group, a piperidine ring, a carbamate group, and a 1,3-benzodioxol-5-yl group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperidine ring. The exact structure would need to be confirmed using techniques like NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbamate group and the aromatic rings. These groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carbamate group could influence its solubility and stability .

Mechanism of Action

Target of Action

The compound contains abenzodioxol moiety , which is often found in molecules that interact with various enzymes and receptors in the body

Mode of Action

The compound’s structure suggests it may undergo reactions at thebenzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets would likely result in changes to the targets’ function, potentially altering cellular processes.

Biochemical Pathways

The compound’sbenzodioxol moiety is known to participate in various biochemical reactions . These could potentially affect pathways related to the metabolism of xenobiotics, neurotransmission, and cell signaling. The downstream effects would depend on the specific pathways involved and could range from changes in gene expression to alterations in cellular function.

Pharmacokinetics

The compound’sbenzodioxol moiety and carboxylate group suggest it may be well-absorbed and distributed in the body due to their polarity . The compound’s metabolism and excretion would likely involve enzymatic transformations and renal elimination, respectively. These properties would influence the compound’s bioavailability and overall pharmacokinetic profile.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activity and exploring its potential uses in medicine or other fields .

Properties

IUPAC Name

phenyl 4-[(1,3-benzodioxol-5-ylcarbamoylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c25-20(23-16-6-7-18-19(12-16)28-14-27-18)22-13-15-8-10-24(11-9-15)21(26)29-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMYEELZOCOZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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